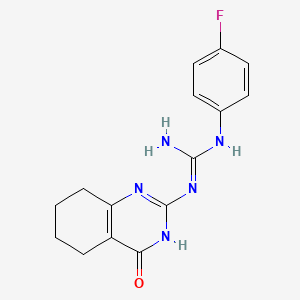
N-(4-fluorophenyl)-N'-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine
Overview
Description
N-(4-fluorophenyl)-N’-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine is a synthetic organic compound characterized by the presence of a fluorophenyl group and a hexahydroquinazolinyl moiety linked through a guanidine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 4-fluoroaniline and 2-aminobenzamide.
Step 1: The 4-fluoroaniline undergoes a reaction with cyanogen bromide to form 4-fluorophenylcyanamide.
Step 2: The 2-aminobenzamide is cyclized under acidic conditions to form the hexahydroquinazolinone structure.
Step 3: The final step involves the coupling of 4-fluorophenylcyanamide with the hexahydroquinazolinone derivative under basic conditions to yield N-(4-fluorophenyl)-N’-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone moiety.
Reduction: Reduction reactions can target the guanidine group, potentially converting it to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its guanidine group.
Receptor Binding: Potential use in studying receptor-ligand interactions.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Manufacturing: Potential role in the production of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-N’-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine involves its interaction with molecular targets such as enzymes or receptors. The guanidine group can form hydrogen bonds and ionic interactions, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-N’-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine
- N-(4-bromophenyl)-N’-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine
- N-(4-methylphenyl)-N’-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine
Uniqueness
The presence of the fluorine atom in N-(4-fluorophenyl)-N’-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine imparts unique electronic properties, such as increased electronegativity and potential for forming strong hydrogen bonds. This can enhance its binding affinity and specificity for certain biological targets compared to its analogs with different substituents.
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN5O/c16-9-5-7-10(8-6-9)18-14(17)21-15-19-12-4-2-1-3-11(12)13(22)20-15/h5-8H,1-4H2,(H4,17,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEVQUIQCLTHLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)N=C(N)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)/N=C(\N)/NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-methoxyphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B3729685.png)
![4-[(4-Chloro-3-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid](/img/structure/B3729688.png)
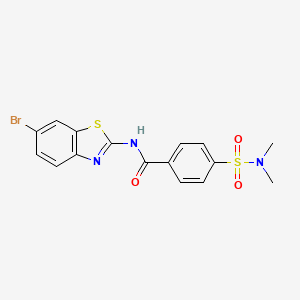

![1-[3-(benzenesulfonyl)-2,5-dimethylphenyl]sulfonylpiperidine](/img/structure/B3729705.png)
![3-({[2,5-dimethyl-3-(phenylsulfonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B3729709.png)
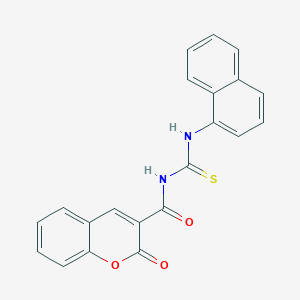
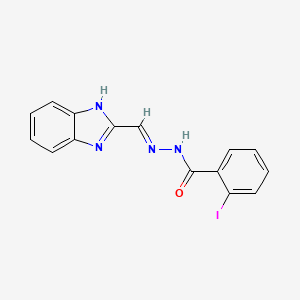
![2,2,2-trifluoro-N-[(8Z)-8-hydroxyimino-4-nitroso-2-[(2,2,2-trifluoroacetyl)amino]-5H-triazolo[4,5-f]benzotriazol-6-yl]acetamide](/img/structure/B3729732.png)
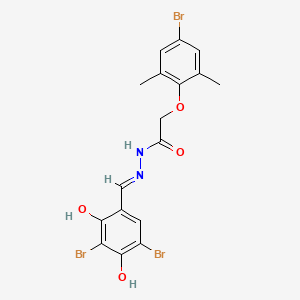
![N-[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]naphthalene-1-carboxamide](/img/structure/B3729736.png)
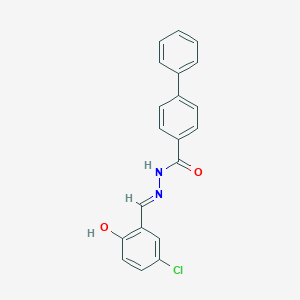

![6-Methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-4-ol](/img/structure/B3729797.png)
